molecular formula C13H20BNO3 B13907902 4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13907902
M. Wt: 249.12 g/mol
InChI Key: LPHCPDAHUZUNGK-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a pyridine ring substituted with a methoxymethyl group and a dioxaborolane moiety. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine derivative, which is then functionalized with a methoxymethyl group.

    Borylation: The key step involves the introduction of the dioxaborolane moiety. This is achieved through a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to ensure the formation of the desired boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology can provide better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium periodate can be used.

Major Products

    Cross-Coupling Products: Formation of biaryl or styryl derivatives.

    Oxidation Products: Formation of boronic acids.

Scientific Research Applications

4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the synthesis of biologically active compounds and probes for studying biological processes.

    Medicine: Potential use in the development of therapeutic agents due to its ability to form stable carbon-carbon bonds.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction involves the formation of a palladium complex with the boronic ester, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The methoxymethyl group provides stability and solubility to the compound, facilitating its use in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness

Compared to similar compounds, 4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine offers unique advantages due to the presence of the pyridine ring, which can participate in additional interactions and provide different electronic properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

4-(methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)11-8-15-7-6-10(11)9-16-5/h6-8H,9H2,1-5H3

InChI Key

LPHCPDAHUZUNGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)COC

Origin of Product

United States

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